2-Butylbenzofuran
Overview
Description
2-Butylbenzofuran is an organic compound with the chemical formula C12H14O. It is a member of the benzofuran family, which is characterized by a fused benzene and furan ring system. This compound is known for its aromatic properties and structural versatility, making it a valuable building block in various chemical syntheses .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which 2-butylbenzofuran belongs, have been studied for their various biological activities
Mode of Action
It’s known that benzofuran derivatives can interact with their targets leading to various biological activities . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting they may influence multiple pathways
Result of Action
Benzofuran derivatives have been associated with various biological activities . A study has suggested that benzofuran derivatives, including this compound, could potentially cause mitochondrial dysfunction leading to cell damage .
Biochemical Analysis
Biochemical Properties
2-Butylbenzofuran plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. These interactions often involve the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and mitochondrial function. In isolated rat hepatocytes, this compound exhibited minimal effects on mitochondrial membrane potential and oxidative phosphorylation at concentrations up to 100 micromol/L . This suggests that while this compound can interact with cellular components, its impact on cellular metabolism and gene expression may be limited under certain conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its interaction with cytochrome P450 enzymes, leading to its oxidation and subsequent formation of reactive metabolites . These metabolites can then interact with other biomolecules, potentially leading to enzyme inhibition or activation. Additionally, this compound has been observed to weakly inhibit state 3 oxidation and beta-oxidation in isolated rat liver mitochondria at high concentrations . This indicates that its molecular mechanism may involve modulation of mitochondrial function and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies in vitro have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress and mitochondrial activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low to moderate doses, it has been observed to have minimal toxic effects, with no significant impact on liver function or overall health . At higher doses, this compound can induce oxidative stress and mitochondrial dysfunction, leading to potential adverse effects . These findings highlight the importance of dosage considerations in the use of this compound in experimental and therapeutic contexts .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites that can participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . It has been observed to accumulate in certain cellular compartments, particularly those involved in oxidative metabolism . The distribution of this compound within tissues can influence its overall biochemical and pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it can influence mitochondrial function and oxidative stress responses . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the mitochondria . Understanding the subcellular dynamics of this compound is crucial for elucidating its biochemical and pharmacological roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the prominent methods for synthesizing 2-Butylbenzofuran involves a telescoped hybrid batch–flow process. This method comprises three steps and utilizes continuous flow techniques to achieve high yield and purity. The key cyclization step is performed in a continuous process with an integrated workup, making this approach more efficient compared to standard batch conditions .
Another method involves the preparation of benzofurans as synthetic intermediates. This process includes several synthetic methods for preparing N-(this compound-5-yl)-N-(methylsulfonyl)methanesulfonamide, an intermediate in the preparation of Dronedarone .
Industrial Production Methods
The industrial production of this compound often employs the telescoped hybrid batch–flow process due to its efficiency and high yield. This method is suitable for large-scale production and ensures the high quality of the final product, making it suitable for use in downstream production processes without the need for further purification .
Chemical Reactions Analysis
Types of Reactions
2-Butylbenzofuran undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of substituted benzofurans .
Scientific Research Applications
2-Butylbenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds like Dronedarone, which is used to treat cardiac arrhythmias.
Industry: It is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
2-Butylbenzofuran can be compared with other benzofuran derivatives, such as:
2-Benzoylbenzo[b]furan: Known for its occurrence in nature and biological activities.
Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones): These compounds also occur in nature and have similar structural features.
Uniqueness
This compound is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties compared to other benzofuran derivatives. This uniqueness makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
2-butyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h4-6,8-9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJKFJDEVKABNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195378 | |
Record name | 2-Butylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4265-27-4 | |
Record name | 2-Butylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4265-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butylbenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butylbenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Butylbenzofuran | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KA2P78NH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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